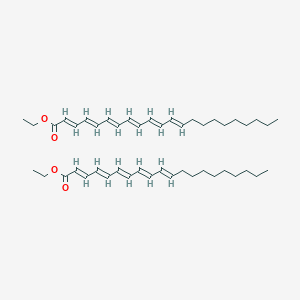
Angiosan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Angiosan, also known as this compound, is a useful research compound. Its molecular formula is C46H70O4 and its molecular weight is 687 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Fats - Dietary Fats, Unsaturated - Fatty Acids, Omega-3 - Docosahexaenoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Angiosan has been investigated for its pharmacological properties, particularly in the context of cardiovascular health and inflammation management.
- Cardiovascular Health : Studies suggest that this compound may have a role in improving endothelial function and reducing vascular inflammation. These effects are crucial for preventing cardiovascular diseases, which are often linked to endothelial dysfunction and chronic inflammation.
- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and psoriasis.
Dietary Interventions
Recent studies have examined the impact of this compound in dietary contexts, particularly concerning its antioxidant and anti-inflammatory capacities.
- Nutritional Supplements : this compound has been included in formulations aimed at enhancing dietary intake of antioxidants. Its role in modulating oxidative stress is of particular interest in managing chronic diseases.
- Dietary Profiles : A Mediterranean dietary pattern enriched with this compound has shown promise in reducing the severity of psoriasis symptoms. This dietary approach emphasizes whole foods that may synergistically enhance the therapeutic effects of this compound .
Case Studies and Clinical Research
Several case studies have documented the effects of this compound in clinical settings:
- Psoriasis Management : A longitudinal study reported that patients incorporating this compound into their diet experienced significant improvements in psoriasis severity scores (PASI scores). The results indicated a decrease from mean PASI scores of 5.5 to 3.6 over three months among participants adhering to a gluten-free diet supplemented with this compound .
- Crohn’s Disease : Another case study highlighted the benefits of this compound for patients with Crohn's disease who also presented with skin manifestations similar to psoriasis. The introduction of this compound led to notable improvements in skin condition alongside gastrointestinal symptoms .
Comparative Data Table
The following table summarizes key findings from various studies on the applications of this compound:
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Michaëlsson et al., 2000 | Psoriasis Patients (n=33) | Gluten-free diet + this compound | PASI score reduced from 5.5 to 3.6 (p=0.001) |
| Kolchak et al., 2018 | Psoriasis Patients (n=97) | Mediterranean diet + this compound | Significant decrease in PASI scores among AGA-positive patients |
| Case Study on Crohn's Disease | Patient with Crohn's Disease | Diet enriched with this compound | Improvement in skin lesions and gastrointestinal symptoms |
Properties
CAS No. |
132698-06-7 |
|---|---|
Molecular Formula |
C46H70O4 |
Molecular Weight |
687 g/mol |
IUPAC Name |
ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate;ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-23H,3-11H2,1-2H3;12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+;13-12+,15-14+,17-16+,19-18+,21-20+ |
InChI Key |
MMALYCJZMJIMFA-KXXGSOBVSA-N |
SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCC.CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
Synonyms |
Angiosan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















